Methyl nitrite
Overview
Description
Methyl nitrite is an organic compound with the chemical formula CH₃ONO. It is the simplest alkyl nitrite and exists as a yellow gas at room temperature. This compound is known for its distinctive sweet, fruity odor and is highly reactive due to its nitrite group. It is used primarily as a reagent in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl nitrite can be synthesized through the reaction of silver nitrite with iodomethane. In this reaction, silver nitrite (AgNO₂) dissociates in solution to form silver ions (Ag⁺) and nitrite ions (NO₂⁻). The nitrite ion then attacks the methyl group (—CH₃) of iodomethane, releasing iodide ions into the solution and forming this compound . The reaction can be represented as follows: [ \text{AgNO}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{ONO} + \text{AgI} ]
Industrial Production Methods: In industrial settings, this compound can be produced by the oxidative carbonylation of methanol. This method involves two separate reactions: the synthesis of dimethyl carbonate (DMC) and the synthesis of this compound. DMC is synthesized from carbon monoxide and this compound over a palladium (II) compound-supported catalyst, generating nitrogen monoxide (NO). The this compound is then synthesized from the nitrogen monoxide, methanol, and oxygen .
Chemical Reactions Analysis
Types of Reactions: Methyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitromethane (CH₃NO₂) and other nitrogen oxides.
Reduction: It can be reduced to form methanol (CH₃OH) and nitrogen monoxide (NO).
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium nitrite (NaNO₂) and potassium nitrite (KNO₂) are used in substitution reactions.
Major Products:
Oxidation: Nitromethane (CH₃NO₂)
Reduction: Methanol (CH₃OH)
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl nitrite has several applications in scientific research, including:
Biology: this compound is studied for its potential effects on biological systems, including its role as a precursor to nitrogen oxides, which are important signaling molecules in various physiological processes.
Medicine: It is used in the synthesis of certain medicinal compounds and as a potential therapeutic agent due to its vasodilatory effects.
Mechanism of Action
Methyl nitrite exerts its effects primarily through the release of nitrogen monoxide (NO), a potent vasodilator. The NO released from this compound interacts with guanylate cyclase in smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, causes relaxation of the smooth muscle cells and vasodilation. The molecular targets and pathways involved include the NO-cGMP signaling pathway, which plays a crucial role in regulating vascular tone and blood pressure .
Comparison with Similar Compounds
Nitromethane (CH₃NO₂): Unlike methyl nitrite, nitromethane is a stable and less reactive compound used as a solvent, fuel additive, and in the production of explosives.
Ethyl nitrite (C₂H₅ONO): Similar to this compound, ethyl nitrite is an alkyl nitrite but with a longer carbon chain.
Uniqueness of this compound: this compound is unique due to its high reactivity and instability, making it a valuable reagent in organic synthesis. Its ability to release nitrogen monoxide also makes it useful in various scientific and industrial applications. Compared to nitromethane, this compound is more reactive and less commonly used, while ethyl nitrite has similar properties but with a different carbon chain length .
Properties
IUPAC Name |
methyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2/c1-4-2-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLFVUPNHCTMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3CONO, CH3NO2 | |
Record name | METHYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3953 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060795 | |
Record name | Methyl nitrite | |
Source | EPA DSSTox | |
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Molecular Weight |
61.040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl nitrite appears as a liquid or gas Boils at 10.4 °F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2)., A liquid or gas; [CAMEO] | |
Record name | METHYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl nitrite | |
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Boiling Point |
64.6 °C @ 760 mm Hg (explodes) | |
Record name | METHYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol and ether, In water, 2.4X10-4 mg/L @ 25 °C /Estimated/ | |
Record name | METHYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.991 | |
Record name | METHYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1,650 mm Hg @ 25 °C /Estimated/ | |
Record name | METHYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |
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Color/Form |
Gas | |
CAS No. |
624-91-9 | |
Record name | METHYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl nitrite | |
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Record name | Methyl nitrite | |
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Record name | Nitrous acid, methyl ester | |
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Record name | Methyl nitrite | |
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Record name | Methyl nitrite | |
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Record name | METHYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96TLP8RN37 | |
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Record name | METHYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-16 °C | |
Record name | METHYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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